5-溴-2,4-二氯-6-甲基嘧啶

描述

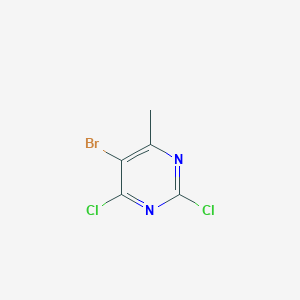

5-Bromo-2,4-dichloro-6-methylpyrimidine is a chemical compound with the CAS Number: 56745-01-8 . It has a molecular weight of 241.9 and its IUPAC name is 5-bromo-2,4-dichloro-6-methylpyrimidine . It is a solid at room temperature .

Synthesis Analysis

The synthesis of 5-bromo-2,4-dichloro-6-methylpyrimidine involves a reaction with oxetan-3-ol . The reaction is quenched with saturated aqueous NH4Cl and extracted with EtOAc . The organic layer is separated, dried (Na2SO4), and concentrated in vacuo . The residue is purified using ISCO chromatography to yield the title compound .Molecular Structure Analysis

The InChI code for 5-Bromo-2,4-dichloro-6-methylpyrimidine is 1S/C5H3BrCl2N2/c1-2-3 (6)4 (7)10-5 (8)9-2/h1H3 . The InChI key is RRWAPFKBOJWJGU-UHFFFAOYSA-N .Chemical Reactions Analysis

5-Bromo-2,4-dichloro-6-methylpyrimidine has been reported as an intermediate during the synthesis of 2,4-di- t -butoxy-5-bromopyrimidine and 2,4-di- t -butoxy-5-pyrimidineboronic acid .Physical And Chemical Properties Analysis

5-Bromo-2,4-dichloro-6-methylpyrimidine is a solid at room temperature . It has a molecular weight of 241.9 . The compound has a high GI absorption and is BBB permeant . It is not a P-gp substrate . It is an inhibitor of CYP1A2 .科学研究应用

选择性区域合成: Doulah等人(2014年)研究了氨与5-溴-2,4-二氯-6-甲基嘧啶的选择性区域置换反应,导致形成5-溴-2-氯-6-甲基嘧啶-4-胺,随后与二级胺进一步反应,产生4-氨基-5-溴-2-取代氨基嘧啶(Doulah, Eshtiagh-hosseini, Mirzaei, Nikpour, Fazlara, & Salimi, 2014)。

噻唑并[4,5-d]嘧啶衍生物的形成: Bakavoli,Nikpour和Rahimizadeh(2006年)证明了从5-溴-2,4-二氯-6-甲基嘧啶获得的4-氨基-5-溴-2-取代氨基嘧啶可以与异硫氰酸酯反应形成新的噻唑并[4,5-d]嘧啶衍生物(Bakavoli,Nikpour,& Rahimizadeh,2006)。

嘧啶并[4,5-e][1,3,4]噻二嗪衍生物: Rahimizadeh,Nikpour和Bakavoli(2007年)从5-溴-2,4-二氯-6-甲基嘧啶合成了5-溴-2-氯-4-甲基-6-(1-甲基肼)嘧啶,然后用于产生嘧啶并[4,5-e][1,3,4]噻二嗪衍生物(Rahimizadeh, Nikpour, & Bakavoli, 2007)。

水解生成6-甲基尿嘧啶: Gunar,Mikhailopulo和Zav’yalov(1968年)发现2,4-二氯-6-甲基嘧啶和2,4-二氯-5-溴-6-甲基嘧啶可以水解为6-甲基尿嘧啶(Gunar, Mikhailopulo, & Zav’yalov, 1968)。

衍生物的抗病毒活性: Hocková等人(2003年)研究了带有5-溴取代基的2,4-二氨基-6-羟基嘧啶,显示出对细胞培养中逆转录病毒复制的显著抑制活性(Hocková,Holý,Masojídková,Andrei,Snoeck,De Clercq,& Balzarini,2003)。

Pd/C–Cu催化偶联反应: Pal等人(2006年)证明了5-溴-4-氯-6-甲基嘧啶经过Pd/C–Cu催化与末端炔烃发生偶联反应,生成4-炔基-5-溴嘧啶(Pal,Batchu,Swamy,& Padakanti,2006)。

一锅法硝基去溴和甲基双官能化: Mousavi,Heravi和Tajabadi(2020年)实现了5-溴-2,4-二-叔胺基-6-甲基嘧啶衍生物的同时硝基去溴和甲基溴硝化(Mousavi, Heravi, & Tajabadi, 2020)。

合成 o-碳硼烷基嘧啶: Reynolds,Trask和Sedwick(1991年)描述了合成2,4-二氯-5-(1-o-碳硼烷基甲基)-6-甲基嘧啶,这是各种嘧啶的潜在合成物(Reynolds, Trask, & Sedwick, 1991)。

合成嘧啶并[5′,4′5,6][1,4]噻嗪[2,3-B]喹喔啉衍生物

: Bakavoli等人(2015年)通过将5-溴-2,4-二氯-6-甲基嘧啶与3-氨基喹喔啉-2-硫醇反应合成了新的嘧啶并[5′,4′:5,6][1,4]噻嗪[2,3-b]喹喔啉衍生物(Bakavoli,Eshghi,Azizollahi,Saberi,& Akbarzadeh,2015)。

合成新型融合三环杂环化合物: Bazazan等人(2013年)使用5-溴-2,4-二氯-6-(氯甲基)嘧啶制备了新的5,7-二氨基-5,11-二氢嘧啶并[5,4-e][1,4]苯并噻吩(Bazazan, Bakavoli, Rahimizadeh, Eshghi, & Nikpour, 2013)。

安全和危害

The compound has a GHS07 pictogram . The hazard statements include H302-H315-H319-H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338 , suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

属性

IUPAC Name |

5-bromo-2,4-dichloro-6-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrCl2N2/c1-2-3(6)4(7)10-5(8)9-2/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRWAPFKBOJWJGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrCl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90404654 | |

| Record name | 5-Bromo-2,4-dichloro-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2,4-dichloro-6-methylpyrimidine | |

CAS RN |

56745-01-8 | |

| Record name | 5-Bromo-2,4-dichloro-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 5-Bromo-2,4-dichloro-6-methylpyrimidine a useful starting material in organic synthesis?

A1: 5-Bromo-2,4-dichloro-6-methylpyrimidine possesses three potential electrophilic sites, making it a valuable scaffold for building diverse heterocyclic compounds. The reactivity of the different halogen atoms allows for stepwise nucleophilic substitutions, enabling the introduction of a variety of substituents. [, , , , , , , , , , , , , ]

Q2: Can you give examples of how 5-Bromo-2,4-dichloro-6-methylpyrimidine has been utilized in the synthesis of specific heterocyclic systems?

A2: 5-Bromo-2,4-dichloro-6-methylpyrimidine has been successfully employed in synthesizing:* Pyrimido[5′,4′:5,6][1,4]thiazino[2,3-b]quinoxaline derivatives: Reacting it with 3-aminoquinoxaline-2-thiol forms a key intermediate that can be further cyclized and substituted to yield the desired products. []* Benzimidazo[2′,1′:2,3]thiazolo[5,4-d]pyrimidine derivatives: Sequential nucleophilic substitution with 2-mercaptobenzimidazole followed by secondary amines and subsequent cyclization yields these compounds. []* Pyrimido[4,5-e][1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives: Condensation with 4-amino-3-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione followed by reaction with secondary amines provides access to this class of compounds. [, ]* Pyrimido[4,5-e][1,3,4]thiadiazine derivatives: Reacting it with alkyl-2-phenylhydrazinecarbodithioates under basic conditions leads to the formation of 3-(alkylsulfanyl)-7-chloro-1,5-dimethyl-1H-pyrimido[4,5-e][1,3,4]thiadiazine derivatives, which can be further derivatized with secondary amines. [, , ]* Thiazolo[4,5‐d]pyrimidine derivatives: Sequential treatment with ammonia and secondary amines followed by reaction with isothiocyanates in the presence of sodamide yields these compounds. []* Pyrimido[5,4-e]tetrazolo[5,1-c][1,2,4]triazine derivatives: Reaction with 5-hydrazinyl-1H-tetrazole followed by treatment with secondary amines and subsequent cyclization provides access to this novel heterocyclic system. []* Pyridazino[6,1-c]pyrimido[5,4-e][1,2,4]triazine derivatives: This novel ring system can be accessed by reacting 5-Bromo-2,4-dichloro-6-methylpyrimidine with 3-chloro-6-hydrazinylpyridazine followed by treatment with secondary amines. []* Pyrimido[5,4-e]tetrazolo[5,1-b][1,3,4]thiadiazines: These novel compounds are prepared through a multistep sequence initiated by reacting 5-Bromo-2,4-dichloro-6-methylpyrimidine with various reagents. []

Q3: Have there been any studies investigating the regioselectivity of reactions involving 5-Bromo-2,4-dichloro-6-methylpyrimidine?

A3: Yes, research has explored the regioselectivity of 5-Bromo-2,4-dichloro-6-methylpyrimidine in reactions, particularly with ammonia. [] This information is crucial for planning synthetic routes and predicting the outcome of reactions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

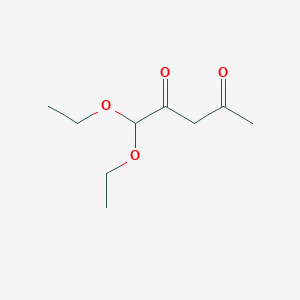

![n-[3-(Dimethylamino)phenyl]acetamide](/img/structure/B181318.png)